Ethyl 2,3-dioxoindoline-4-carboxylate
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Overview
Description
Ethyl 2,3-dioxoindoline-4-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by its unique structure, which includes an indoline core with two oxo groups at positions 2 and 3, and an ethyl ester group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-dioxoindoline-4-carboxylate typically involves the reaction of isatin (1H-indole-2,3-dione) with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dioxoindoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Ethyl 2,3-dioxoindoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 2,3-dioxoindoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 2,3-dioxoindoline-4-carboxylate can be compared with other similar compounds, such as:
Isatin: A precursor in its synthesis, known for its diverse biological activities.
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-2-carboxylic acid: Another indole derivative with distinct biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity.
Biological Activity
Ethyl 2,3-dioxoindoline-4-carboxylate is a compound belonging to the indole derivatives family, known for its diverse biological activities. Its unique structure, featuring dioxo and carboxylate functionalities, positions it as a significant entity in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₁H₉N₁O₄
- Molecular Weight : 219.19 g/mol
- Structure : The compound contains a dioxo group at positions 2 and 3 of the indoline ring and a carboxylate ester at position 4, influencing its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Anticancer Activity :
- The compound has been studied for its potential to inhibit enzymes involved in cancer progression. It may interact with specific molecular targets that influence cellular pathways related to tumor growth and metastasis.
- Vasorelaxant Properties :
- CNS Activity :
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with cancer and inflammation.
- Receptor Interaction : Potential interactions with receptors in the central nervous system could explain its CNS-related activities.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 2,3-dioxoindoline-5-carboxylate | C₁₁H₉N₁O₄ | Different position of carboxylate group |
Ethyl 2,3-dioxoindoline-7-carboxylate | C₁₁H₉N₁O₄ | Variation in substitution pattern |
Ethyl indole-3-carboxylate | C₉H₉N₁O₂ | Lacks dioxo functionality |
Isatin | C₈H₅N₁O₂ | Parent compound lacking ethyl ester |
This table illustrates how variations in substitution patterns and functional groups influence the distinct biological activities of these compounds.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to explore their biological potential:
- A study reported the synthesis of N-Ethyl-2,3-dioxoindoline-1-carboxamide derivatives that demonstrated enhanced vasorelaxant activity compared to traditional treatments .
- Another investigation into isatin derivatives showcased their capability to cross the blood-brain barrier and modulate biochemical processes within the CNS .
Properties
Molecular Formula |
C11H9NO4 |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
ethyl 2,3-dioxo-1H-indole-4-carboxylate |
InChI |
InChI=1S/C11H9NO4/c1-2-16-11(15)6-4-3-5-7-8(6)9(13)10(14)12-7/h3-5H,2H2,1H3,(H,12,13,14) |
InChI Key |
HUWZZVKAIJRUNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)NC(=O)C2=O |
Origin of Product |
United States |
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